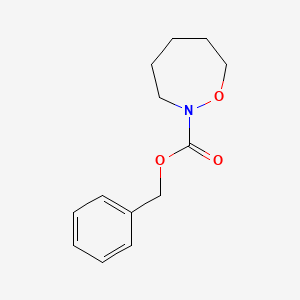![molecular formula C12H20N2 B6234832 benzyl(methyl)[1-(methylamino)propan-2-yl]amine CAS No. 1250288-58-4](/img/no-structure.png)
benzyl(methyl)[1-(methylamino)propan-2-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is an organic compound with the molecular formula C12H20N2 It is a member of the amine class of compounds, characterized by the presence of nitrogen atoms bonded to alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl(methyl)[1-(methylamino)propan-2-yl]amine typically involves the reaction of benzyl chloride with N-methyl-1-(methylamino)propan-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Applications De Recherche Scientifique
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-methyl-1-(methylamino)propan-2-amine: Similar in structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the additional methyl and amino groups.
N,N-dimethylbenzylamine: Similar but with different substitution patterns on the nitrogen atom.
Uniqueness: Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms, which can influence its reactivity and interaction with molecular targets. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves the reaction of benzyl chloride with 1-(methylamino)propan-2-ol to form benzyl(1-hydroxy-2-propanyl)amine, which is then reacted with methyl iodide to form benzyl(methyl)[1-(methylamino)propan-2-yl]amine.", "Starting Materials": [ "Benzyl chloride", "1-(Methylamino)propan-2-ol", "Methyl iodide" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with 1-(methylamino)propan-2-ol in the presence of a base such as sodium hydroxide to form benzyl(1-hydroxy-2-propanyl)amine.", "Step 2: Benzyl(1-hydroxy-2-propanyl)amine is then reacted with methyl iodide in the presence of a base such as potassium carbonate to form benzyl(methyl)[1-(methylamino)propan-2-yl]amine." ] } | |
Numéro CAS |
1250288-58-4 |
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



